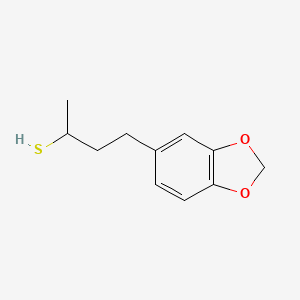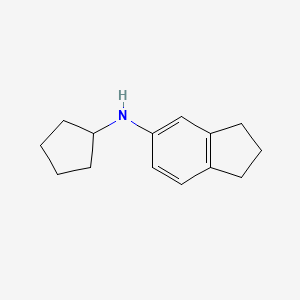
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)butane-2-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to a butane-2-thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol typically involves the reaction of 1,3-benzodioxole with butane-2-thiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thiol group to a sulfide.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .
科学研究应用
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for thiol-containing biomolecules.
作用机制
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. This interaction can affect various biological pathways and processes .
相似化合物的比较
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
1-(1,3-Benzodioxol-5-yl)butan-2-one:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains an amine group, which influences its biological activity and applications.
Uniqueness
The presence of the thiol group in 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol makes it unique compared to similar compounds. Thiol groups are known for their reactivity, particularly in forming disulfide bonds and interacting with metal ions, which can be leveraged in various chemical and biological applications .
属性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)butane-2-thiol |
InChI |
InChI=1S/C11H14O2S/c1-8(14)2-3-9-4-5-10-11(6-9)13-7-12-10/h4-6,8,14H,2-3,7H2,1H3 |
InChI 键 |
ZEELQHBCVNJAEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)

![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)


![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)


